Cas no 71254-32-5 (Butanoyl chloride, 2-bromo-4-chloro-)
Butanoyl chloride, 2-bromo-4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Butanoyl chloride, 2-bromo-4-chloro-
- 2-bromo-4-chlorobutanoyl chloride
- 71254-32-5
- SCHEMBL2460259
- OGNROIRTCSDKHY-UHFFFAOYSA-N
- 2-bromo-4-chlorobutyric acid chloride
- 2-bromo-4-chlorobutanoylchloride
- 2-Bromo-4-chlorobutyryl chloride
-
- MDL: MFCD11500686
- Inchi: 1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2
- InChI Key: OGNROIRTCSDKHY-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C(Br)CCCl
Computed Properties
- Exact Mass: 217.89008Da
- Monoisotopic Mass: 217.89008Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Butanoyl chloride, 2-bromo-4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D543601-2g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 2g |
$480 | 2024-08-03 | |
| eNovation Chemicals LLC | D543601-5g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 5g |
$680 | 2024-08-03 | |
| eNovation Chemicals LLC | D543601-10g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 10g |
$880 | 2024-08-03 | |
| eNovation Chemicals LLC | D543601-5g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 5g |
$680 | 2025-02-27 | |
| eNovation Chemicals LLC | D543601-2g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 2g |
$480 | 2025-02-27 | |
| eNovation Chemicals LLC | D543601-10g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 10g |
$880 | 2025-02-27 | |
| eNovation Chemicals LLC | D543601-5g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 5g |
$680 | 2025-02-28 | |
| eNovation Chemicals LLC | D543601-2g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 2g |
$480 | 2025-02-28 | |
| eNovation Chemicals LLC | D543601-10g |
2-bromo-4-chlorobutanoyl chloride |
71254-32-5 | 95% | 10g |
$880 | 2025-02-28 |
Butanoyl chloride, 2-bromo-4-chloro- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Butanoyl chloride, 2-bromo-4-chloro-
Recent Advances in the Application of Butanoyl chloride, 2-bromo-4-chloro- (CAS: 71254-32-5) in Chemical Biology and Pharmaceutical Research
The compound Butanoyl chloride, 2-bromo-4-chloro- (CAS: 71254-32-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This halogenated acyl chloride derivative serves as a crucial building block for the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have demonstrated its utility in creating novel pharmacophores through nucleophilic substitution reactions, where the reactive acyl chloride group enables efficient coupling with amines and alcohols.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in developing potent kinase inhibitors. Researchers utilized 71254-32-5 as a key intermediate in constructing bromo-chloro substituted butanamide derivatives that showed remarkable selectivity against specific tyrosine kinases. The unique halogen pattern (2-bromo-4-chloro substitution) was found to significantly influence the binding affinity and metabolic stability of the resulting compounds, with the bromine atom at position 2 playing a crucial role in hydrophobic interactions within the ATP-binding pocket.
In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis and handling of Butanoyl chloride, 2-bromo-4-chloro-. A 2024 publication in Organic Process Research & Development reported an improved, scalable preparation method that enhances yield while minimizing hazardous byproducts. The new protocol employs continuous flow chemistry techniques, which provide better control over the exothermic acylation reactions and improve the overall safety profile of working with this reactive compound.
The compound's application in PROTAC (Proteolysis Targeting Chimera) development has emerged as another promising research direction. Several 2024 preclinical studies have demonstrated that derivatives of 71254-32-5 can serve as effective linkers in bifunctional molecules designed for targeted protein degradation. The bromo and chloro substituents provide ideal attachment points for connecting target-binding ligands to E3 ubiquitin ligase recruiters, while the acyl chloride functionality allows for efficient conjugation to various warhead molecules.
From a safety and toxicological perspective, recent investigations have provided more comprehensive data on the handling and biological effects of 71254-32-5. A 2023 toxicological assessment published in Chemical Research in Toxicology established improved safety protocols for laboratory use, including recommended personal protective equipment and first-aid measures for exposure. The study also characterized the compound's metabolic pathways in mammalian systems, identifying the major metabolites formed during biotransformation.
Looking forward, the unique chemical properties of Butanoyl chloride, 2-bromo-4-chloro- continue to inspire innovative applications in drug discovery. Current research trends suggest growing interest in its use for developing covalent inhibitors, where the reactive acyl chloride group can form stable bonds with target proteins. Additionally, its potential in creating novel imaging probes for positron emission tomography (PET) is being explored, leveraging the bromine atom for potential radiohalogenation strategies.
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